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Compound of Interest

Compound Name: AG-270

Cat. No.: B8820335 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AG-270, a first-in-class inhibitor of

methionine adenosyltransferase 2A (MAT2A). It details the compound's mechanism of action,

its role in the targeted metabolic disruption of cancer cells, and summarizes key preclinical and

clinical data. Detailed experimental protocols and pathway diagrams are provided to support

further research and development in this area.

Introduction: The Methionine Cycle and Cancer
Dependency
The methionine cycle is a critical metabolic pathway essential for cellular homeostasis,

providing the universal methyl donor S-adenosylmethionine (SAM) for methylation of DNA,

RNA, and proteins.[1][2] Many cancer types exhibit a heightened dependence on exogenous

methionine, a phenomenon known as "methionine addiction," to support their rapid proliferation

and epigenetic alterations.[1][3]

A key vulnerability in a subset of cancers arises from the homozygous deletion of the

methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the

tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[4] MTAP is a

crucial enzyme in the methionine salvage pathway, responsible for metabolizing 5’-

methylthioadenosine (MTA).[5][6] Its deletion leads to the accumulation of MTA, which acts as

a partial inhibitor of the enzyme protein arginine N-methyltransferase 5 (PRMT5).[5][7][8] This
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partial inhibition renders PRMT5 highly sensitive to fluctuations in the concentration of its

substrate, SAM, creating a synthetic lethal opportunity.[5][6]

AG-270 is an orally available, potent, and reversible small-molecule inhibitor of MAT2A, the

primary enzyme responsible for SAM synthesis.[9][5] By inhibiting MAT2A, AG-270 exploits the

MTAP-deleted metabolic state to induce selective cancer cell death.[10][11]

AG-270: Mechanism of Action
AG-270 functions as an allosteric, substrate-noncompetitive inhibitor of MAT2A.[12] Its

mechanism of action in MTAP-deleted cancers is a prime example of synthetic lethality:

MTAP Deletion & MTA Accumulation: In MTAP-deleted (-/-) cancer cells, MTA accumulates to

high levels.[6][7]

Partial PRMT5 Inhibition: MTA competes with SAM for binding to PRMT5, causing partial

inhibition of its methyltransferase activity.[5][6] To overcome this, cancer cells become

critically dependent on high intracellular SAM levels to maintain PRMT5 function.[5][7]

MAT2A Inhibition: AG-270 directly inhibits MAT2A, blocking the conversion of methionine

and ATP into SAM.[9][10] This leads to a significant reduction in intracellular SAM levels.[9]

[12]

Potent PRMT5 Inhibition & Splicing Disruption: The drop in SAM concentration further

cripples the already partially inhibited PRMT5, leading to a substantial decrease in

symmetric dimethylarginine (SDMA) marks on target proteins.[9][5] Many of these proteins

are key components of the spliceosome.[4][5]

Cell Cycle Arrest and Apoptosis: The resulting disruption of mRNA splicing leads to the

accumulation of detained introns, DNA damage, and mitotic defects, ultimately inducing cell

cycle arrest and apoptosis in MTAP-deleted cancer cells.[4][7][8]
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Caption: AG-270 Mechanism of Action in MTAP-Deleted Cancer.
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Quantitative Data Summary
The efficacy of AG-270 has been quantified in both preclinical and clinical settings. The data

below is summarized for comparative analysis.

Table 1: Preclinical Potency of AG-270

Parameter Value Cell Line / System Reference

Enzymatic IC₅₀ 14 nM
Recombinant
MAT2A

[13]

Cellular SAM IC₅₀ 20 nM HCT116 MTAP-null [13]

| Cellular Proliferation GI₅₀ | ~20 nM | A549 MTAP-deleted |[14] |

Table 2: Pharmacodynamic Effects of AG-270 in Phase I Clinical Trial (NCT03435250)

Biomarker
Dose Range
(Monotherapy)

Effect Reference

Plasma SAM 50 mg - 200 mg QD
54% to 70%
maximal reduction

[5][15]

Plasma Methionine Up to 200 mg QD
Marked, dose-

dependent increase
[5]

| Tumor SDMA | N/A (Paired Biopsies) | 36.4% average reduction (p=0.055) |[5] |

Table 3: Clinical Efficacy of AG-270 (Monotherapy) in Phase I Trial
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Parameter Value Patient Population Reference

Maximum Tolerated

Dose (MTD)

200 mg Once Daily
(QD)

Advanced
malignancies with
MTAP deletion

[11]

Partial Responses

(PR)
2 patients

Treatment-refractory

malignancies
[5][15]

Stable Disease (SD)
5 patients (for ≥16

weeks)

Treatment-refractory

malignancies
[5][15]

| Common Treatment-Related Toxicities | Reversible increases in liver function tests,

thrombocytopenia, anemia, fatigue | 40 patients treated |[5] |

Key Experimental Methodologies
Detailed protocols are essential for the accurate evaluation of MAT2A inhibitors. The following

sections outline methodologies for key assays.
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In Vitro / Cellular Evaluation

In Vivo Evaluation
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Synthetic Lethality Logic
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(MTAP Gene Status)
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(MAT2A Inhibition)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics
[creative-proteomics.com]

2. discovery.researcher.life [discovery.researcher.life]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8820335?utm_src=pdf-body-img
https://www.benchchem.com/product/b8820335?utm_src=pdf-custom-synthesis
https://www.creative-proteomics.com/resource/methionine-cycle-cancer-metabolism.htm
https://www.creative-proteomics.com/resource/methionine-cycle-cancer-metabolism.htm
https://discovery.researcher.life/article/the-methionine-cycle-and-its-cancer-implications/675b6ab3348030759acc571a022d4c11
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-
Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial -
PMC [pmc.ncbi.nlm.nih.gov]

6. ideayabio.com [ideayabio.com]

7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

8. aacrjournals.org [aacrjournals.org]

9. researchgate.net [researchgate.net]

10. Facebook [cancer.gov]

11. aacr.org [aacr.org]

12. pubs.acs.org [pubs.acs.org]

13. medchemexpress.com [medchemexpress.com]

14. benchchem.com [benchchem.com]

15. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AG-270: A Technical Guide to Targeting Cancer
Metabolism Through MAT2A Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8820335#ag-270-s-role-in-targeting-cancer-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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